molecular formula C15H16O4 B14187902 2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one CAS No. 918942-90-2

2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one

Cat. No.: B14187902
CAS No.: 918942-90-2
M. Wt: 260.28 g/mol
InChI Key: IBJKLALJNOEYQQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one is a spiro compound characterized by a unique structure that includes a spirocyclic framework with a methoxyphenyl group. Spiro compounds are known for their diverse biological activities and pharmaceutical properties, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one typically involves multicomponent reactions. One common method includes the use of microwave-assisted synthesis, which has been shown to be superior to conventional methods in terms of time efficiency and yield . The reaction involves the use of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide, followed by the synthesis of Schiff base with various aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of multicomponent reactions and microwave-assisted synthesis can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind effectively to various biological receptors, influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-1,6-dioxaspiro[45]dec-2-en-4-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

918942-90-2

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,10-dioxaspiro[4.5]dec-2-en-4-one

InChI

InChI=1S/C15H16O4/c1-17-12-6-4-11(5-7-12)13-10-14(16)15(19-13)8-2-3-9-18-15/h4-7,10H,2-3,8-9H2,1H3

InChI Key

IBJKLALJNOEYQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3(O2)CCCCO3

Origin of Product

United States

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